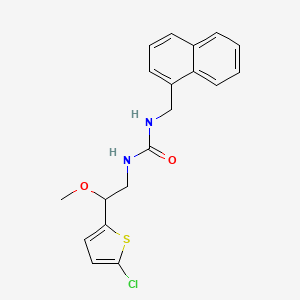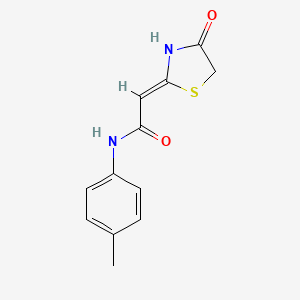![molecular formula C13H13ClN2O3S B2938993 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034223-84-0](/img/structure/B2938993.png)
1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Due to its unique molecular structure, this compound has garnered significant interest for its potential use in various biochemical pathways and therapeutic settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach begins with the chlorination of 6,7-dihydrothieno[3,2-c]pyridine. Subsequent steps include the introduction of the pyrrolidine-2,5-dione moiety and oxoethyl group through a series of nucleophilic substitution and condensation reactions. Reaction conditions often require precise control over temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may leverage large-scale batch or continuous flow processes. Industrial methods often involve optimized reaction conditions, including the use of specialized reactors, automated control systems, and high-throughput purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions including:
Oxidation
Reduction
Nucleophilic substitution
Electrophilic substitution
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong oxidizing and reducing agents, nucleophiles such as amines and thiols, and electrophiles like alkylating agents. Reaction conditions can vary, but typical solvents include polar aprotic solvents like DMSO or DMF, with reactions conducted at ambient to elevated temperatures.
Major Products Formed: The major products formed from reactions of this compound depend on the specific reactants and conditions used. Oxidation reactions typically yield sulfoxides or sulfones, while nucleophilic substitutions can result in the replacement of the chlorine atom with various nucleophiles.
科学研究应用
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for a variety of functional group modifications, making it useful in the design of new chemical entities.
Biology: Biologically, 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is explored for its potential as a biochemical probe. Its ability to interact with specific molecular targets provides insights into cellular pathways and mechanisms.
Medicine: In medicine, this compound's potential therapeutic effects are investigated
Industry: Industrially, this compound is used in the development of specialized materials and compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and oxoethyl groups allow it to form covalent or non-covalent bonds with target molecules, thereby modulating their activity. This modulation can lead to changes in biochemical pathways and physiological responses.
相似化合物的比较
Similar Compounds
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrrolidine-2,5-dione
1-(2-(2-bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
1-(2-(2-fluoro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Uniqueness: Compared to similar compounds, 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione stands out due to the specific positioning and nature of its functional groups, which afford it unique reactivity and interaction profiles with molecular targets. This distinctiveness is what makes it valuable in various research and industrial applications.
Hope this satisfies your curiosity. Anything else you want to delve into?
属性
IUPAC Name |
1-[2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c14-10-5-8-6-15(4-3-9(8)20-10)13(19)7-16-11(17)1-2-12(16)18/h5H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCBZPOREUZAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)

![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)


![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide](/img/structure/B2938920.png)

![Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2938924.png)



![4-cyclohexyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2938931.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938933.png)
